molecular formula C12H13N5 B056143 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- CAS No. 115609-71-7

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl-

Cat. No. B056143
M. Wt: 227.27 g/mol
InChI Key: SNMBQVDTTQLUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- is a chemical compound that has gained significant attention in the scientific research community. This compound belongs to the class of imidazoquinoxaline derivatives, which have shown promising results in various biological and pharmacological activities.

Mechanism Of Action

The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- is not fully understood. However, it is believed to exert its biological and pharmacological activities through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and phosphodiesterases. Additionally, it has been found to modulate the activity of various receptors, such as the adenosine A2A receptor and the dopamine D2 receptor.

Biochemical And Physiological Effects

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. Additionally, this compound has been found to reduce inflammation and oxidative stress in various animal models. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- in lab experiments include its potent biological and pharmacological activities, its unique structure, and its potential for drug development. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the toxicity and safety profile of this compound are not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl-. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of the toxicity and safety profile of this compound, which will be important for its potential use in drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- is a complex process that involves several steps. The most common method of synthesizing this compound is through the reaction of 3,5,7-trimethyl-1H-imidazo[4,5-f]quinoxalin-2-amine with various reagents. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel. The yield of this reaction varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl- has been extensively studied for its biological and pharmacological activities. It has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activities. Additionally, this compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The unique structure of this compound makes it an attractive candidate for drug development.

properties

CAS RN

115609-71-7

Product Name

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7-trimethyl-

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

3,5,7-trimethylimidazo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C12H13N5/c1-6-4-8-10(16-12(13)17(8)3)11-9(6)15-7(2)5-14-11/h4-5H,1-3H3,(H2,13,16)

InChI Key

SNMBQVDTTQLUAP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=NC=C(N=C13)C)N=C(N2C)N

Canonical SMILES

CC1=CC2=C(C3=NC=C(N=C13)C)N=C(N2C)N

Other CAS RN

115609-71-7

Origin of Product

United States

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